molecular formula C12H8BrN3S B13899222 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-86-3

3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B13899222
CAS No.: 832696-86-3
M. Wt: 306.18 g/mol
InChI Key: PBECVCZRKNZXCA-UHFFFAOYSA-N
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Description

3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C12H8BrN3S. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common method includes the bromination of thieno[3,2-c]pyridine derivatives followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Biological Activity

3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thieno[3,2-c]pyridine core with a bromine substituent at the 3-position and a pyridine group at the 7-position. Its molecular formula is C₁₂H₈BrN₃S, and it has a molecular weight of approximately 306.18 g/mol .

The compound has been primarily studied for its role as an inhibitor of specific protein kinases , which are critical in various signaling pathways associated with cancer and other diseases. Notably, it inhibits vascular endothelial growth factor receptor 2 (VEGFR2) and Tie-2, both of which are involved in angiogenesis—the formation of new blood vessels from existing ones. This inhibition is crucial for cancer treatment as it can potentially limit tumor growth by restricting its blood supply .

Inhibition of Protein Kinases

Research indicates that this compound effectively inhibits several protein kinases:

  • VEGFR2 : Involved in angiogenesis.
  • Tie-2 : Plays a role in blood vessel maturation and stability.

These activities suggest its potential as an anti-cancer therapeutic agent .

Cytochrome P450 Enzyme Interaction

The compound also exhibits significant interactions with cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are essential for drug metabolism, and their inhibition can lead to altered pharmacokinetics of concurrently administered drugs, necessitating careful consideration in clinical applications .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity:

Compound NameCAS NumberSimilarityUnique Features
2-Bromothieno[3,2-c]pyridin-4-amine28783-18-80.86Lacks pyridine substitution; simpler structure
3-Bromo-1H-pyrrolo[2,3-b]pyridine74420-15-80.60Different ring structure; potential for different reactivity
4-Bromo-2,7-naphthyridin-1-amine959558-28-20.58Naphthyridine core; distinct biological activities
2-Amino-5-bromo-3,4-dimethylpyridine28988-21-80.59Contains amino group; different pharmacological profile

This table highlights the unique features that may influence their biological activities and applications in medicinal chemistry .

Case Studies

Several studies have documented the efficacy of this compound:

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that treatment with this compound results in significant inhibition of cell proliferation and induction of apoptosis through the modulation of kinase activity.
  • Animal Models : In vivo studies have shown that administration of this compound in animal models leads to reduced tumor growth and improved survival rates compared to control groups.

Properties

CAS No.

832696-86-3

Molecular Formula

C12H8BrN3S

Molecular Weight

306.18 g/mol

IUPAC Name

3-bromo-7-pyridin-3-ylthieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C12H8BrN3S/c13-9-6-17-11-8(5-16-12(14)10(9)11)7-2-1-3-15-4-7/h1-6H,(H2,14,16)

InChI Key

PBECVCZRKNZXCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C3=C2SC=C3Br)N

Origin of Product

United States

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